1-Benzyl-2-methylazetidine

Vue d'ensemble

Description

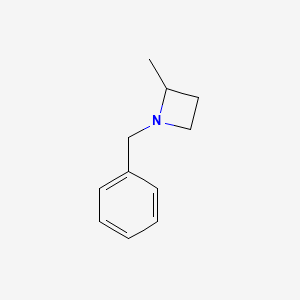

1-Benzyl-2-methylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylazetidine can be synthesized through several methods. One common approach involves the cyclization of a 1,3-bis-triflate intermediate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product with high enantiomeric excess and are suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high yield and purity. The methods mentioned above are adapted for industrial use, with optimizations to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

Oxidation Reactions

1-Benzyl-2-methylazetidine undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

The oxidation at position 3 is favored due to ring strain and electron density distribution. Chromium trioxide promotes C–N bond cleavage, yielding carboxylic acids via intermediate iminium ions.

Ring-Opening Polymerization (ROP)

The strained azetidine ring undergoes cationic ROP with Lewis acids, producing polyamines. Substitution patterns critically influence reactivity:

| Initiator | Conditions | Polymer Properties | Termination Rate (kₜ/kₚ) | Reference |

|---|---|---|---|---|

| Et₃OBF₄ | Neat, 25°C | High MW (Đ = 1.2) | 0.0009 | |

| BF₃·OEt₂ | CH₂Cl₂, −20°C | Low conversion due to termination | 0.12 |

The methyl group at position 2 sterically hinders termination reactions, enabling living-like polymerization with Et₃OBF₄ . Geminal disubstitution (e.g., 2,2-dimethyl) completely inhibits polymerization .

Nucleophilic Addition and Alkylation

The benzyl group facilitates electrophilic functionalization:

Reaction with Alkyl Halides

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl bromide | K₂CO₃, MeCN/MeOH | Quaternary ammonium salt | 96% | |

| Methyl triflate | −78°C, THF | Azetidinium triflate | 89% |

Nucleophilic attack at nitrogen generates azetidinium intermediates, which participate in SN2 reactions or further alkylation .

Hydroxymethylation

(1-Benzyl-2-methylazetidin-2-yl)methanol is synthesized via:

-

Grignard addition to this compound-2-carboxaldehyde.

-

Reduction of the ester group in this compound-2-carboxylate using LiAlH₄ (yield: 78–85%).

Hydrolysis and Esterification

The ester derivative, this compound-2-carboxylate, undergoes:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, EtOH, reflux | 2-Methylazetidine-2-carboxylic acid | 82% | |

| Transesterification | ROH, H⁺ | Corresponding ester | 70–90% |

Saponification with NaOH followed by ion-exchange chromatography yields zwitterionic amino acids .

Biological Activity and Pharmacological Modulation

Derivatives of this compound show NMDA receptor modulation:

| Compound | NMDA Receptor Subtype | EC₅₀ (μM) | Max Response (% Glutamate) | Reference |

|---|---|---|---|---|

| L-trans-ADC | NR1/NR2D | 50 | 45 | |

| D-trans-ADC | NR1/NR2B | 170 | 28 |

L-trans-ADC acts as a partial agonist with subtype selectivity, while D-isomers exhibit reduced potency .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates (KMnO₄) or electrophilic attack (CrO₃).

-

ROP : Follows a cationic chain-growth mechanism, with rate constants influenced by steric effects .

-

Nucleophilic alkylation : Involves azetidinium ion formation, stabilized by the benzyl group’s electron-donating effect .

This compound’s versatility in synthesis and functionalization underscores its value in medicinal chemistry and polymer science.

Applications De Recherche Scientifique

Polymer Chemistry

1-Benzyl-2-methylazetidine serves as a valuable building block in the synthesis of polymers. The polymerization of azetidines, including this compound, has been studied for its ability to form polyamines with diverse architectures. These polymers have significant applications in:

- Antibacterial and Antimicrobial Coatings: The high amine density in polymers derived from azetidines makes them suitable for creating coatings that inhibit bacterial growth .

- CO₂ Adsorption: Azetidine-based polymers can be engineered to capture carbon dioxide, contributing to environmental sustainability efforts .

- Gene Transfection: The ability of these polymers to facilitate non-viral gene transfection has sparked interest in their use for delivering genetic material in therapeutic applications .

| Application | Description |

|---|---|

| Antibacterial Coatings | Polymers exhibit properties that prevent bacterial adhesion and growth. |

| CO₂ Capture | Engineered to absorb CO₂ effectively, aiding in climate change mitigation. |

| Gene Delivery | Facilitates the introduction of nucleic acids into cells for therapeutic purposes. |

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. Notably:

- FFA2 Antagonists: A series of azetidine compounds were developed as potent antagonists for the free fatty acid receptor 2 (FFA2), which is involved in metabolic regulation. Optimization of these compounds has shown promising results in enhancing their activity and pharmacokinetic profiles .

- Synthesis of α-Amino Acids: Recent studies have utilized azetidine derivatives to synthesize α-amino acids, which are fundamental building blocks for peptides and proteins .

| Research Focus | Findings |

|---|---|

| FFA2 Antagonists | Azetidine derivatives exhibit potential as therapeutic agents for metabolic disorders. |

| α-Amino Acid Synthesis | Azetidine compounds facilitate the formation of peptide chains through novel synthetic routes. |

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, emphasizing its versatility as a precursor in organic synthesis:

- Stereocontrolled Synthesis: Research has highlighted methods for the stereocontrolled synthesis of azetidines, which are crucial for producing enantiomerically pure compounds necessary in drug development .

- Biotransformations: Recent advancements have demonstrated efficient biotransformations of azetidine derivatives, showcasing their utility in asymmetric synthesis and the generation of complex molecules .

Case Study 1: Antibacterial Applications

A study investigated the use of azetidine-derived polymers as antibacterial coatings on medical devices. The results indicated a significant reduction in bacterial colonization compared to uncoated surfaces, demonstrating the potential clinical applications of these materials.

Case Study 2: Gene Delivery Systems

Research focused on the use of azetidine-based polycations for gene delivery showed that these materials could effectively encapsulate plasmid DNA and facilitate its uptake by human cells, paving the way for future gene therapy approaches.

Mécanisme D'action

The mechanism of action of 1-Benzyl-2-methylazetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .

Activité Biologique

1-Benzyl-2-methylazetidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure contributes to its reactivity and interaction with biological targets. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of proteins involved in critical biological pathways.

Key Mechanisms:

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways related to neurodegenerative diseases and inflammation.

- Enzyme Inhibition: It has been noted that azetidine derivatives can inhibit enzymes involved in metabolic processes, offering potential therapeutic applications.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects: Research has indicated that derivatives of azetidine can exhibit neuroprotective properties by modulating neurotransmitter systems. For instance, studies have shown that compounds interacting with the P2X7 receptor may influence neuroinflammatory responses, suggesting a potential role in treating neurodegenerative conditions .

- Anti-inflammatory Activity: In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, from activated immune cells. This suggests a mechanism by which the compound could be beneficial in conditions characterized by chronic inflammation .

- Antitumor Potential: Preliminary data indicate that azetidine derivatives may possess antitumor activity by inducing apoptosis in cancer cells. Specific studies have shown that these compounds can disrupt cellular proliferation pathways in pancreatic cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key structural differences and biological activities is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring + Benzyl group | Neuroprotective, Anti-inflammatory |

| Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate | Azetidine ring + Methyl ester | Potential drug precursor |

| Ethyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate | Azetidine ring + Ethyl ester | Similar pharmacological profile |

Propriétés

IUPAC Name |

1-benzyl-2-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHXUACJFCZHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302062 | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-40-7 | |

| Record name | 2-Methyl-1-(phenylmethyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.